molecular formula C6H13NO B7891930 N,2-dimethylbutanamide CAS No. 21458-37-7

N,2-dimethylbutanamide

Cat. No.: B7891930
CAS No.: 21458-37-7
M. Wt: 115.17 g/mol
InChI Key: ISFCRWPZUSUIJP-UHFFFAOYSA-N
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Description

N,2-Dimethylbutanamide is an organic compound with the molecular formula C6H13NO. It is a derivative of butanamide, where the nitrogen atom is substituted with two methyl groups and the second carbon of the butanamide chain is also substituted with a methyl group. This compound is known for its applications in organic synthesis and various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,2-Dimethylbutanamide can be synthesized through several methods. One common approach involves the reaction of butanoyl chloride with dimethylamine in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields this compound as the primary product.

Another method involves the hydrolysis of N,N-dimethylbutylamine under alkaline conditions. This process uses sodium hydroxide in a methanol/dichloromethane mixture at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on the desired purity, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,2-Dimethylbutanamide undergoes various chemical reactions, including:

    Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to produce butanoic acid and dimethylamine.

    Oxidation: The compound can be oxidized using strong oxidizing agents to yield corresponding carboxylic acids.

    Substitution: this compound can participate in substitution reactions where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Sodium hydroxide or hydrochloric acid in aqueous or mixed solvent systems.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Substitution: Various nucleophiles such as halides or alkoxides under appropriate conditions.

Major Products Formed

    Hydrolysis: Butanoic acid and dimethylamine.

    Oxidation: Corresponding carboxylic acids.

    Substitution: Products depend on the nucleophile used, such as halogenated or alkoxylated derivatives.

Scientific Research Applications

N,2-Dimethylbutanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N,2-dimethylbutanamide depends on its specific application. In general, the compound can interact with various molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can influence the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylbutyramide: Similar structure but lacks the methyl group on the second carbon.

    N,N-Dimethylacetamide: Similar amide structure but with an acetyl group instead of a butanoyl group.

    N,N-Dimethylformamide: Similar amide structure but with a formyl group instead of a butanoyl group.

Uniqueness

N,2-Dimethylbutanamide is unique due to the presence of the methyl group on the second carbon, which can influence its reactivity and interactions compared to other similar compounds. This structural feature can lead to differences in physical properties, chemical reactivity, and biological activity.

Properties

IUPAC Name

N,2-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-4-5(2)6(8)7-3/h5H,4H2,1-3H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFCRWPZUSUIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21458-37-7
Record name N,2-Dimethylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21458-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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